molecular formula C7H2ClF4IO3S B2770085 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate CAS No. 1820607-92-8

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate

Cat. No.: B2770085
CAS No.: 1820607-92-8
M. Wt: 404.5
InChI Key: GFXAPLUBFWKTGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate (CAS 1820607-92-8) is a high-value triflate ester intermediate designed for advanced chemical synthesis and pharmaceutical research. This compound is characterized by its molecular formula C 7 H 2 ClF 4 IO 3 S and a molecular weight of 404.50 . Its structure integrates multiple halogen substituents and a highly reactive trifluoromethanesulphonate (triflate) group. The triflate group is an excellent leaving group, making this compound a critical reagent for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental methodologies for constructing complex biaryl systems in drug discovery . The unique presence of chloro, fluoro, and iodo substituents on the phenyl ring offers versatile sites for further selective functionalization, allowing researchers to build a diverse array of sophisticated molecular architectures from a single, multifunctional intermediate. This compound must be handled with extreme care. It is classified with the signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Precautions include wearing personal protective equipment and working in a well-ventilated environment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXAPLUBFWKTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: Starting with o-chlorobenzoic acid, nitration is performed to introduce a nitro group.

    Friedel-Crafts Acylation: The nitro compound undergoes Friedel-Crafts acylation to form a ketone intermediate.

    Reduction: The nitro group is reduced to an amine.

    Sandmeyer Reaction: The amine is converted to an iodide using the Sandmeyer reaction.

    Triflation: Finally, the iodinated compound is reacted with trifluoromethanesulfonic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogens (chlorine, fluorine, and iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogens.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild temperatures.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the formation of complex molecules through coupling reactions. It is particularly effective in reactions that require electrophilic aromatic substitution due to the presence of multiple halogen substituents, which can enhance reactivity and selectivity in synthetic pathways.

2. Pharmaceutical Development

  • Intermediate in Drug Synthesis : 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate is employed as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitutions allows for the introduction of bioactive functionalities into drug candidates, making it essential in medicinal chemistry .

3. Biological Probes

  • Bioactive Molecules : The compound is utilized in the development of bioactive molecules and probes for biological studies. Its structural characteristics enable researchers to design molecules that can interact with biological targets, aiding in the understanding of biochemical processes and disease mechanisms.

4. Specialty Chemicals

  • Industrial Applications : In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties. Its trifluoromethanesulphonate group imparts unique characteristics that can be exploited in various applications, including agrochemicals and polymer science.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a key intermediate in synthesizing novel immunomodulators. The compound was successfully incorporated into a series of piperidine derivatives, showing significant biological activity against specific cancer cell lines .

Case Study 2: Photocatalytic Applications

Research has explored the effectiveness of this compound in photocatalytic reactions. It was found to enhance reaction rates significantly when used as a photocatalyst in energy transfer reactions, demonstrating its potential for applications in sustainable chemistry .

Comparative Data Table

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex molecule formationEnhances reactivity in electrophilic substitutions
Pharmaceutical DevelopmentIntermediate for drug synthesisFacilitates introduction of bioactive functionalities
Biological ProbesDevelopment of molecules for biological studiesAids understanding of biochemical processes
Specialty ChemicalsUsed in producing specialty materialsImparts unique properties for industrial applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate involves its ability to undergo various chemical reactions, thereby modifying the structure and function of target molecules. The trifluoromethanesulphonate group is a good leaving group, facilitating substitution reactions. The halogens can participate in halogen bonding and other interactions, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulphonate Compounds

Structural and Physical Properties

The following table compares 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate with structurally related triflates from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound Not Available C₇H₂ClFIO₃F₃S ~436 (estimated) Not Reported Polyhalogenated aryl group; high steric bulk
Trimethylsilyl trifluoromethanesulphonate 248-565-4 C₄H₉F₃O₃SSi 222.25 Not Reported Silicon-based; strong Lewis acid catalyst
Zinc(II) trifluoromethanesulphonate 54010-75-2 C₂F₆O₆S₂Zn 363.52 >600 High thermal stability; metal coordination
2,4-Diphenyl-5,6,7,8-tetrahydrochromenylium trifluoromethanesulphonate 81128-01-0 C₂₂H₁₉F₃O₄S 436.44 181–183 Chromenylium cation; moisture-sensitive

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~436 g/mol) aligns with chromenylium triflate (436.44 g/mol), reflecting the contribution of heavy halogens (Cl, F, I) and the triflate group.
  • Melting Points : Zinc triflate exhibits exceptional thermal stability (>600°C), likely due to its ionic lattice structure, while chromenylium triflate melts at 181–183°C, typical of organic salts .

Biological Activity

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate (CFIT) is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by multiple halogen substituents and a trifluoromethanesulphonate group, allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis and medicinal chemistry. This article explores the biological activity of CFIT, including its mechanisms of action, applications in drug development, and relevant case studies.

Molecular Formula: C₇H₂ClFIO₃S
Molecular Weight: 303.59 g/mol

The synthesis of CFIT typically involves several steps:

  • Nitration of o-chlorobenzoic acid to introduce a nitro group.
  • Friedel-Crafts Acylation to form a ketone intermediate.
  • Reduction of the nitro group to an amine.
  • Sandmeyer Reaction to convert the amine to an iodide.
  • Triflation with trifluoromethanesulfonic anhydride to yield CFIT.

The trifluoromethanesulphonate group acts as an excellent leaving group, facilitating substitution reactions that are critical for its biological activity .

CFIT exhibits its biological effects primarily through:

  • Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with various functional groups, altering the compound's reactivity and biological properties.
  • Halogen Bonding: The presence of halogens allows CFIT to engage in halogen bonding, which can influence molecular interactions and stability.
  • Coupling Reactions: CFIT can participate in coupling reactions to form more complex molecules, which may have enhanced biological activities.

Anticancer Activity

CFIT has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of thiazole compounds, which share structural similarities with CFIT, exhibit inhibitory effects on cyclooxygenase (COX) enzymes—key players in cancer progression by mediating inflammatory processes .

Inhibition of Protein Kinases

Research indicates that compounds similar to CFIT may inhibit receptor tyrosine kinases (RTKs), such as the platelet-derived growth factor receptor alpha (PDGFRA), which are involved in tumor growth and metastasis. For instance, modifications in similar structures have resulted in high-affinity ligands for RTKs with low nanomolar inhibition constants ([K_i] values) in cellular assays .

Study 1: Fluorinated PET Imaging Agents

A study explored the synthesis of fluorinated PET imaging agents based on CFIT derivatives. These agents were designed to target specific receptors in vivo, demonstrating significant binding affinity in rat kidney and human U87MG cells, indicating potential applications in cancer diagnostics .

Study 2: Thiazole Derivatives

Thiazole derivatives related to CFIT were tested for their biological activities against various cancer cell lines. Results showed that these compounds could inhibit cell proliferation and induce apoptosis through the modulation of COX pathways .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
Anticancer ActivityInhibition of COX enzymes
Protein Kinase InhibitionHigh-affinity binding to PDGFRA
Imaging Agent DevelopmentTargeting specific receptors for PET imaging

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate?

  • Methodological Answer : The synthesis typically involves sequential halogenation and sulfonation of a phenyl precursor. For example:

Halogenation : Introduce chlorine, fluorine, and iodine substituents via electrophilic aromatic substitution (EAS) using reagents like Cl2/FeCl3, F2/HF, or I2/HNO3.

Sulfonation : React the halogenated phenyl intermediate with trifluoromethanesulfonic anhydride (TFAA) in anhydrous dichloromethane (DCM) under nitrogen to form the triflate ester.

  • Key Considerations : Control reaction temperature (0–25°C) to avoid side reactions. Use triethylamine (Et3N) as a base to neutralize HCl byproducts .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using GC-MS (>93% purity criteria, as in triflate ester analogs) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • <sup>19</sup>F NMR : Identifies fluorine environments (δ ~-60 ppm for CF3 groups; δ ~-120 ppm for aromatic F) .
  • IR Spectroscopy : Peaks at 1250–1350 cm<sup>−1</sup> (S=O stretching) and 700–800 cm<sup>−1</sup> (C-F bending) .
  • Crystallography :
  • Use SHELX programs (e.g., SHELXS/SHELXL) for structure solution and refinement. ORTEP-III generates thermal ellipsoid plots to visualize molecular geometry .
  • Data Interpretation : Cross-reference with PubChem CID 2737547 (structurally similar sulfonyl chlorides) for spectral benchmarks .

Q. What are the stability and storage requirements for this compound?

  • Methodological Answer :

  • Stability : Hydrolyzes in humid conditions due to the triflate group. Avoid aqueous solvents and store under inert gas (Ar/N2).
  • Storage : Keep at –20°C in flame-sealed ampules or desiccated containers. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the trifluoromethanesulphonate group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The triflate group (SO2CF3) acts as a superior leaving group compared to tosylates or mesylates, enabling efficient Suzuki-Miyaura couplings. For example:
  • React with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl derivatives.
  • Mechanistic Insight : The electron-withdrawing CF3 group stabilizes the transition state, lowering activation energy (ΔG<sup>‡</sup> ~15 kcal/mol) .
  • Experimental Design : Optimize catalyst loading (1–5 mol% Pd) and solvent polarity (DMF > THF) to maximize yield (>80%) .

Q. What challenges arise in crystallizing halogen-rich derivatives, and how are they resolved?

  • Methodological Answer :

  • Challenges : Heavy atoms (I, Cl) cause absorption errors; disordered CF3 groups reduce data quality.
  • Solutions :

Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data resolution (<0.8 Å).

Apply TWINABS for twinning correction in SHELXL refinement .

  • Case Study : A structurally similar iodophenyl triflate achieved R1 = 3.2% using high-resolution data (0.75 Å) .

Q. How can computational chemistry predict regioselectivity in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electrophilic attack sites.
  • Results: Iodo and fluoro substituents direct electrophiles to the para position (lowest σpara Hammett constant).
  • Validation : Compare computed vs. experimental <sup>1</sup>H NMR shifts (RMSE <0.2 ppm) .

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